molecular formula C17H19FN2O4S B4113620 N-(2-fluorophenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide

N-(2-fluorophenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide

Cat. No. B4113620
M. Wt: 366.4 g/mol
InChI Key: JGUWONHYSNYFJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-fluorophenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide and related compounds involves multiple steps, including nitration, sulfonation, and amination reactions. For example, Yang Man-li (2008) details the synthesis of similar compounds using primary compounds like 3-fluoro-4-cyanophenol, demonstrating the complexity and precision required in synthesizing such molecules (Yang Man-li, 2008).

Molecular Structure Analysis

The molecular structure of such compounds has been explored through various spectroscopic methods, including IR, 1H NMR, and quantum chemical insights. S. Mary et al. (2020) provided an in-depth analysis of a similar compound's molecular structure, employing density functional theory (DFT) and NBO analysis to understand its geometric and electronic properties (S. Mary et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of N-(2-fluorophenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide includes its ability to participate in further chemical modifications and reactions due to its functional groups. Research by M. Gemborys et al. (1978) on related compounds showcases the synthesis of toxic metabolites, indicating the potential chemical transformations these compounds can undergo (M. Gemborys et al., 1978).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are crucial for understanding the handling and application of these compounds. Although specific studies on N-(2-fluorophenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide are not cited, research on analogous compounds provides insights into these aspects through experimental and theoretical analysis.

Chemical Properties Analysis

The chemical properties, such as reactivity with other chemical agents, potential for derivatization, and stability under various conditions, are significant for comprehending the compound's utility in research and development. Studies, like those conducted by T. Dinis et al. (1994), examine the antioxidant properties of phenolic compounds, suggesting a method to assess similar characteristics in N-(2-fluorophenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide (T. Dinis et al., 1994).

Mechanism of Action

For biologically active compounds, this involves understanding how the compound interacts with biological systems. It could involve binding to specific receptors, inhibition of certain enzymes, or modulation of certain biological pathways .

Safety and Hazards

This involves understanding the toxicity, flammability, environmental impact, and safe handling procedures of the compound .

properties

IUPAC Name

N-(2-fluorophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S/c1-2-11-19-25(22,23)14-9-7-13(8-10-14)24-12-17(21)20-16-6-4-3-5-15(16)18/h3-10,19H,2,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUWONHYSNYFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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